(R)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide 2,3-dihydroxysuccinate
Description
Properties
IUPAC Name |
2,3-dihydroxybutanedioic acid;2,2-diphenyl-2-[(3R)-pyrrolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O.C4H6O6/c19-17(21)18(16-11-12-20-13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15;5-1(3(7)8)2(6)4(9)10/h1-10,16,20H,11-13H2,(H2,19,21);1-2,5-6H,(H,7,8)(H,9,10)/t16-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXFENQYWZZQMX-NTISSMGPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.C(C(C(=O)O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.C(C(C(=O)O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide 2,3-dihydroxysuccinate, also known by its CAS number 1092540-94-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H26N2O7
- Molecular Weight : 430.45 g/mol
- CAS Number : 1092540-94-7
- MDL Number : MFCD09750973
Structure
The compound features a diphenylacetamide core with a pyrrolidine substituent and a dihydroxysuccinate moiety. This structural configuration is significant for its biological interactions.
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological activities:
- Anticancer Activity : Preliminary studies suggest that derivatives of diphenylacetamide compounds can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases, which are crucial for the apoptotic process .
- Neuroprotective Effects : Some studies have indicated that compounds with similar structures may offer neuroprotective benefits, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.
- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.
The specific mechanisms through which this compound exerts its effects are still under investigation but may include:
- Caspase Activation : As noted in studies on related compounds, the induction of apoptosis through caspase pathways is a significant mechanism for anticancer activity.
- Receptor Modulation : The compound may interact with various neurotransmitter receptors, influencing signaling pathways involved in neuroprotection and mood regulation.
Study 1: Anticancer Activity Assessment
A study focused on the synthesis and evaluation of related diphenylacetamide derivatives demonstrated significant anticancer activity against various cell lines including MCF7 (breast cancer) and PC3 (prostate cancer). The most effective compounds showed enhanced caspase activation leading to increased apoptosis rates compared to controls .
Study 2: Neuroprotective Potential
Another research effort evaluated the neuroprotective effects of similar compounds in models of neurodegeneration. Results indicated that these compounds could reduce neuronal death and improve functional outcomes in animal models subjected to neurotoxic insults.
Study 3: Anti-inflammatory Evaluation
In vitro assays have shown that derivatives can inhibit pro-inflammatory cytokines in activated macrophages, suggesting potential use in treating inflammatory diseases .
Data Summary Table
Scientific Research Applications
Anticancer Activity
Recent studies indicate that (R)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide 2,3-dihydroxysuccinate exhibits promising anticancer properties. In vitro assays demonstrated its effectiveness against various cancer cell lines, including HCT-116 and MCF-7 cells. The compound showed IC50 values ranging from 1.9 to 7.52 μg/mL, indicating potent antiproliferative effects .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary tests against common pathogens such as Staphylococcus aureus and Escherichia coli revealed significant antibacterial effects. The minimum inhibitory concentration (MIC) for related compounds was reported at approximately 256 µg/mL, showcasing the potential of this compound in treating bacterial infections .
Enzyme Inhibition
Research suggests that this compound may act as an inhibitor of specific enzymes involved in disease processes, particularly those related to neurodegenerative disorders. Compounds with similar structures have demonstrated inhibition of acetylcholinesterase, a key enzyme implicated in Alzheimer's disease.
Molecular Docking Studies
Molecular docking studies have been conducted to explore the binding interactions of this compound with target proteins. These studies provide insights into the compound's mechanism of action and help predict its efficacy and safety profile in biological systems .
Synthesis and Characterization
The synthesis of this compound involves multi-step chemical reactions that have been characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry. These methods confirm the structural integrity and purity of the synthesized compound .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared to analogs based on pyrrolidine/acetamide scaffolds, salt forms, and pharmacological relevance.
Table 1: Structural and Molecular Comparison
Pharmacological and Toxicological Profiles
- Its hazards (e.g., respiratory irritation) necessitate careful handling .
- Darifenacin Morpholine Amide Impurity : Lacks therapeutic activity and is monitored as a quality control parameter .
- Alachlor : A structurally distinct chloroacetamide with herbicidal activity but unrelated to pyrrolidine-based pharmaceuticals .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (R)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide 2,3-dihydroxysuccinate, and how can purity be ensured?
- Methodology : The synthesis typically involves stereoselective formation of the pyrrolidine-acetamide core, followed by salt formation with 2,3-dihydroxysuccinic acid. Key steps include:
- Chiral resolution : Use of chiral auxiliaries or catalysts to ensure (R)-configuration, as seen in analogous pyrrolidine derivatives .
- Salt formation : Reacting the free base with 2,3-dihydroxysuccinic acid under controlled pH (4.5–5.5) to prevent racemization .
- Purification : Employ recrystallization from ethanol/water mixtures or preparative HPLC with chiral columns to achieve >98% enantiomeric purity .
Q. How should researchers characterize the stereochemical configuration and salt form of this compound?
- Methodology :
- X-ray crystallography : Resolve absolute configuration of the pyrrolidine ring and confirm salt stoichiometry .
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol gradients to validate enantiopurity .
- NMR spectroscopy : Analyze H and C shifts for pyrrolidine protons (δ 2.8–3.5 ppm) and dihydroxysuccinate carboxylates (δ 170–175 ppm) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential irritant properties (H315/H319) .
- Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of fine particulates .
- Waste disposal : Neutralize acidic residues (e.g., dihydroxysuccinate) with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during large-scale synthesis, and what analytical methods detect batch variability?
- Methodology :
- Reaction monitoring : Use inline FTIR to track chiral intermediate formation and adjust reaction kinetics in real time .
- DoE (Design of Experiments) : Optimize parameters like temperature (20–30°C), solvent polarity (e.g., THF vs. DMF), and catalyst loading (0.5–2 mol%) to minimize racemization .
- QC metrics : Implement LC-MS with charged aerosol detection (CAD) to quantify impurities <0.1% .
Q. What strategies resolve contradictions in reported biological activity data across different studies?
- Methodology :
- Assay standardization : Validate cellular models (e.g., HEK293 vs. CHO cells) for receptor-binding studies, as variations in membrane cholesterol content may affect pyrrolidine interactions .
- Batch analysis : Cross-check impurity profiles (e.g., residual solvents, diastereomers) using F NMR if fluorinated analogs are present .
- Meta-analysis : Compare IC values across studies with standardized buffer conditions (e.g., pH 7.4 PBS vs. Tris-HCl) .
Q. How does the 2,3-dihydroxysuccinate counterion influence the compound’s solubility and stability in aqueous vs. lipid-based formulations?
- Methodology :
- Solubility studies : Perform shake-flask assays in buffers (pH 1–10) to measure salt dissociation kinetics. The dihydroxysuccinate enhances aqueous solubility (logP reduced by ~1.5 units) but may chelate divalent cations (e.g., Ca) in biological media .
- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via UPLC. The succinate salt shows superior stability vs. hydrochloride salts under humid conditions .
Q. What computational approaches predict the compound’s binding affinity to neurological targets (e.g., σ-1 receptors)?
- Methodology :
- Molecular docking : Use AutoDock Vina with receptor PDB 5HK1 to model interactions between the pyrrolidine nitrogen and Glu172 residues .
- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the diphenyl groups in lipid bilayers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
